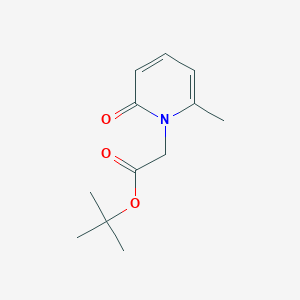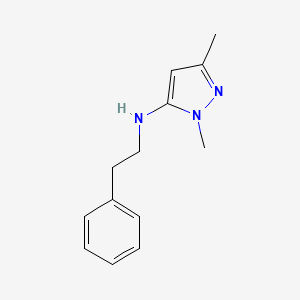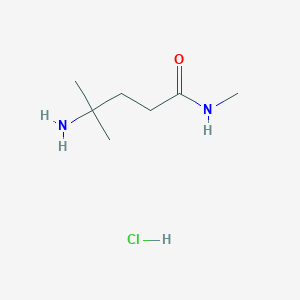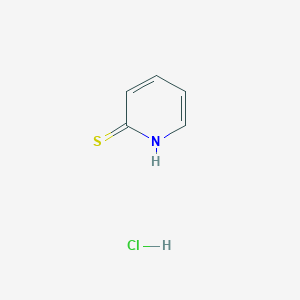
Tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is an organic compound with a complex structure that includes a tert-butyl ester group and a dihydropyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the reaction of 6-methyl-2-oxo-1,2-dihydropyridine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone moiety to a fully saturated pyridine ring.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce saturated pyridine rings. Substitution reactions can lead to a variety of ester or amide derivatives .
Scientific Research Applications
Tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The dihydropyridinone moiety may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-iodo-3-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Tert-butyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate
Uniqueness
Tert-butyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to its specific substitution pattern on the dihydropyridinone ring. This structural feature may confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl 2-(2-methyl-6-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C12H17NO3/c1-9-6-5-7-10(14)13(9)8-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3 |
InChI Key |
XXAZAUQSKQSLEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC(=O)N1CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11740634.png)


![3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11740638.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740645.png)
![2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-[(methoxycarbonyl)amino]butanoate](/img/structure/B11740653.png)


![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11740674.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11740677.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740678.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11740682.png)


